molecular formula C5H4F3NOS B181452 (2-(Trifluoromethyl)thiazol-5-yl)methanol CAS No. 131748-97-5

(2-(Trifluoromethyl)thiazol-5-yl)methanol

Cat. No.: B181452
CAS No.: 131748-97-5
M. Wt: 183.15 g/mol
InChI Key: CJKBHQFTYWBAQP-UHFFFAOYSA-N
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Description

(2-(Trifluoromethyl)thiazol-5-yl)methanol is a chemical compound with the molecular formula C5H4F3NOS and a molecular weight of 183.15 g/mol It is characterized by the presence of a trifluoromethyl group attached to a thiazole ring, which is further connected to a methanol group

Preparation Methods

The synthesis of (2-(Trifluoromethyl)thiazol-5-yl)methanol typically involves the cyclization and condensation of haloketones with thioamide . One of the most widely used methods for synthesizing thiazole moieties is the Hantzsch thiazole synthesis . In this process, haloketones react with thioamide under specific conditions to form the thiazole ring. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

(2-(Trifluoromethyl)thiazol-5-yl)methanol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

(2-(Trifluoromethyl)thiazol-5-yl)methanol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical properties and reactivity compared to other thiazole derivatives.

Properties

IUPAC Name

[2-(trifluoromethyl)-1,3-thiazol-5-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F3NOS/c6-5(7,8)4-9-1-3(2-10)11-4/h1,10H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJKBHQFTYWBAQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)C(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50569511
Record name [2-(Trifluoromethyl)-1,3-thiazol-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50569511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131748-97-5
Record name [2-(Trifluoromethyl)-1,3-thiazol-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50569511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of lithium aluminum hydride (2.17 g, 57.1 mmol) in tetrahydrofuran (80 ml) was dropwise added a solution of ethyl 2-(trifluoromethyl)-1,3-thiazole-5-carboxylate (8.579 g, 38.10 mmol) in tetrahydrofuran (40 ml) under ice-cooling and the mixture was stirred at 0° C. 1 hr. The reaction solution was ice-cooled and water (2 ml), 15% aqueous sodium hydroxide solution (2 ml) and water (5 ml) were dropwise added successively to decompose excess lithium aluminum hydride. The mixture was stirred at room temperature as it was for 2 hrs. The resulting precipitate was removed by filtration and the precipitate was washed with ethyl acetate. The solvent of the collected filtrate was evaporated under reduced pressure. The obtained residue was purified by silica gel column chromatography (hexane/ethyl acetate=6/1−1/1) to give the objective substance.
Quantity
2.17 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
8.579 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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